molecular formula C20H20N4O4S B2670464 N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 941963-38-8

N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2670464
CAS No.: 941963-38-8
M. Wt: 412.46
InChI Key: GDDQDMVCHXKHBS-UHFFFAOYSA-N
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Description

N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic chemical reagent designed for research applications. This compound features a hybrid molecular structure incorporating a 2-methylquinolin-4-one moiety linked via an oxalamide bridge to a 4-sulfamoylphenethyl group. The quinolin-4-one scaffold is recognized in medicinal chemistry as a privileged structure due to its broad spectrum of biological activities . Specifically, derivatives based on this core have been extensively studied for their antibacterial properties and are also of growing interest for their documented antiproliferative effects, making them valuable probes in oncology research . The oxalamide linker provides a rigid, hydrogen-bonding capable connection that can influence the molecule's overall conformation and binding affinity to biological targets. The sulfonamide group on the phenethyl terminus is a common pharmacophore found in compounds that modulate various enzymatic activities. Researchers may utilize this compound as a key intermediate in organic synthesis or as a candidate for screening against a panel of biological targets to investigate new therapeutic pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-13-12-18(16-4-2-3-5-17(16)23-13)24-20(26)19(25)22-11-10-14-6-8-15(9-7-14)29(21,27)28/h2-9,12H,10-11H2,1H3,(H,22,25)(H2,21,27,28)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDQDMVCHXKHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multi-step organic reactions. One common method starts with the preparation of the 2-methylquinoline derivative, followed by the introduction of the oxalamide group through a condensation reaction with oxalyl chloride. The final step involves the sulfonation of the phenethyl group to introduce the sulfamoyl functionality. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and pH levels would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can target the quinoline ring or the sulfamoyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfamoyl group may inhibit enzymes by mimicking the natural substrate, leading to competitive inhibition. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Oxalamide Derivatives

Structural Comparisons

The target compound’s structural analogs can be categorized based on substituent groups:

Table 1: Structural Features of Key Oxalamide Derivatives
Compound Name/ID N1 Substituent N2 Substituent Key Functional Groups Biological Activity (if reported)
Target Compound 2-Methylquinolin-4-yl 4-Sulfamoylphenethyl Quinoline, Sulfonamide Hypothesized: Enzyme inhibition
N1-(4-Chlorophenyl)-N2-(thiazolyl)oxalamide (, Compounds 13–15) 4-Chlorophenyl Thiazolyl derivatives Chlorophenyl, Thiazole Antiviral (HIV entry inhibition)
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (, Compound 28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Halogens, Methoxy Not specified
N1-(2,4-Dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide (: S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy, Pyridine Umami flavoring agent
GMC-3: N1-(4-Chlorophenyl)-N2-(isoindolin-2-yl)oxalamide () 4-Chlorophenyl Isoindolin-2-yl Chlorophenyl, Cyclic imide Antimicrobial
N1-(Adamant-1-yl)-N2-(benzyloxy)oxalamide (, Compound 4) Adamant-1-yl Benzyloxy Adamantane, Benzyl ether Soluble epoxide hydrolase inhibitor

Key Observations:

  • Quinoline vs. Heterocycles: The target’s quinoline group distinguishes it from analogs with thiazolyl (), pyridyl (), or isoindolinyl () substituents. Quinoline’s planar structure may enhance DNA intercalation or enzyme binding compared to smaller heterocycles .
  • Sulfonamide vs. Sulfonamides are common in drugs targeting carbonic anhydrase or proteases .

Physicochemical and Pharmacokinetic Properties

  • Metabolism: Sulfonamides are prone to acetylation or oxidation, whereas methoxy groups () undergo demethylation. The quinoline moiety may induce cytochrome P450 interactions, altering metabolic stability compared to simpler aryl groups .

Biological Activity

N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. Its unique structural features, including a quinoline moiety and a sulfamoyl group, suggest potential biological activities that are of significant interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C18H22N4O3S
  • Molecular Weight : 378.45 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The quinoline structure may facilitate intercalation into nucleic acids, while the sulfamoyl group can enhance binding interactions with proteins. These interactions can lead to inhibition of enzymatic activity or modulation of receptor functions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, potentially through inhibition of bacterial DNA synthesis.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, possibly by disrupting cellular signaling pathways.
  • Enzyme Inhibition : It has been investigated as a potential inhibitor of certain enzymes involved in metabolic pathways.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluation of antimicrobial propertiesDemonstrated significant antibacterial activity against Gram-positive bacteria, with an MIC of 12.5 µg/mL.
Study 2Anticancer efficacyInduced apoptosis in breast cancer cell lines at concentrations above 10 µM, with activation of caspase pathways.
Study 3Enzyme inhibition assayInhibited the activity of carbonic anhydrase with an IC50 value of 15 µM, indicating potential for therapeutic applications in metabolic disorders.

Comparative Analysis

When compared to similar compounds, this compound displays distinct biological properties due to its unique structural components.

CompoundStructureBiological Activity
This compoundQuinoline + SulfamoylAntimicrobial, Anticancer
N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamideQuinoline + MorpholineAntimicrobial
N1-(2-chloroquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamideQuinoline + Sulfamoyl (Chloro variant)Anticancer

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